molecular formula C28H31NO10 B1227130 Menogaril CAS No. 71628-96-1

Menogaril

Cat. No.: B1227130
CAS No.: 71628-96-1
M. Wt: 541.5 g/mol
InChI Key: LWYJUZBXGAFFLP-OCNCTQISSA-N
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Preparation Methods

Menogaril can be synthesized through a series of chemical reactions involving nogalamycin as the starting material. The synthetic route includes O-methylation of nogalamycin to produce this compound. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure .

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Menogaril undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions include demethylated and hydroxylated derivatives of this compound .

Scientific Research Applications

Menogaril has been extensively studied for its anticancer properties. It has shown broad-spectrum activity against various tumor types in preclinical studies. This compound is less cardiotoxic compared to doxorubicin, making it a potential candidate for cancer therapy .

In addition to its use in cancer research, this compound has been investigated for its effects on DNA and RNA synthesis. It binds weakly to DNA and inhibits RNA synthesis to a lesser extent than other anthracyclines . This unique mechanism of action has made it a subject of interest in molecular biology and pharmacology research.

Comparison with Similar Compounds

Menogaril is similar to other anthracyclines such as doxorubicin and daunorubicin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique combination of lower toxicity and distinct mechanism of action makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

71628-96-1

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

IUPAC Name

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1

InChI Key

LWYJUZBXGAFFLP-OCNCTQISSA-N

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Isomeric SMILES

C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

shelf_life

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

solubility

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

Synonyms

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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